5-(Methylamino)-N-Boc-pentanamine
Overview
Description
Amines like “5-(Methylamino)-N-Boc-pentanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves various methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The presence of a lone pair of electrons on the nitrogen atom can participate in the formation of hydrogen bonds .Chemical Reactions Analysis
Amines can undergo several reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
Amines are polar due to the presence of the nitrogen atom. They can participate in hydrogen bonding which can affect their boiling points. The basicity of amines also varies depending on the substituents attached to the nitrogen atom .Scientific Research Applications
1. Synthesis and Chemical Properties
5-(Methylamino)-N-Boc-pentanamine is involved in the synthesis of various compounds with potent biological activities. The condensation of amino acids and peptides with heterocyclic moieties leads to the creation of compounds exhibiting a wide range of activities including antifungal, antibacterial, and antimicrobial properties. The introduction of D-amino acids and N-methylation of amino acids like tyrosine, valine, alanine, etc., enhances antimicrobial activity. This demonstrates the compound's significance in chemical synthesis and its potential in drug development (Das & Himaja, 2010).
2. Analytical Methodologies
The compound is also relevant in the development of analytical methodologies. For instance, a method improvement for capillary electrophoresis allowed the baseline separation of total plasma D-Penicillamine from physiological thiols. The method involves the use of the organic base N-methyl-D-glucamine in the run buffer, highlighting the compound's importance in analytical chemistry and its contribution to improving diagnostic procedures (Zinellu et al., 2004).
3. Biochemical Research
In biochemical research, the compound plays a role in studying enzyme inhibition. It is used in the synthesis of carboxamides tested for the inhibition of cathepsins, which are proteases involved in various diseases. Understanding the inhibition of these enzymes is crucial for the development of therapeutic agents for diseases like osteoporosis and certain cancers (Lukić et al., 2017).
4. Genetic Research
The compound has implications in genetic research as well. It is involved in the study of DNA modifications, particularly in the conversion of 5-methylcytosine to 5-hydroxymethylcytosine. This process is crucial for understanding epigenetic regulation and has implications for cancer research and developmental biology (Tahiliani et al., 2009).
5. Material Science
In the field of material science, this compound is used in the synthesis and attachment of high charge density metal ions to surfaces and biomolecules. This is significant for the creation of novel materials with specific properties and applications in various industries (Funk et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[5-(methylamino)pentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYLJFEUKOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1311458-36-2 | |
Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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